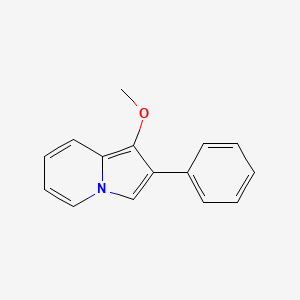

1-Methoxy-2-phenylindolizine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77823-45-1 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-methoxy-2-phenylindolizine |

InChI |

InChI=1S/C15H13NO/c1-17-15-13(12-7-3-2-4-8-12)11-16-10-6-5-9-14(15)16/h2-11H,1H3 |

InChI Key |

DSKDECJHXHHIPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=CN2C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Methoxy 2 Phenylindolizine and Analogues

Electrophilic Substitution Reactions

As an electron-rich aromatic system, 1-Methoxy-2-phenylindolizine readily undergoes a variety of electrophilic substitution reactions. The high electron density of the indolizine (B1195054) core, particularly at the C-1, C-2, and C-3 positions of the five-membered ring, makes it highly susceptible to attack by electrophiles. The outcomes of these reactions are largely governed by the regioselectivity of the electrophilic attack.

Regioselectivity of Electrophilic Attack (C-3, C-1 positions)

The position of electrophilic attack on the indolizine ring is dictated by the relative stability of the cationic intermediate (σ-complex) formed during the reaction. Theoretical calculations and extensive experimental evidence have shown that electrophilic substitution on indolizines occurs preferentially at the C-3 position. chim.itstackexchange.com Attack at this position allows the positive charge in the intermediate to be delocalized over the pyridine (B92270) ring without disrupting the aromatic sextet of the six-membered ring. organic-chemistry.orgresearchgate.net

In the case of this compound, the C-1 and C-2 positions are already substituted. Therefore, electrophilic attack is overwhelmingly directed to the C-3 position. If the C-3 position were to be blocked by a substituent, electrophilic attack would then preferentially occur at the C-1 position, which is the next most activated site in the five-membered ring. The methoxy (B1213986) group at C-1 is an electron-donating group which further enhances the nucleophilicity of the indolizine ring system. chim.it

| Position of Attack | Relative Stability of Intermediate | Reason | Outcome for this compound |

|---|---|---|---|

| C-3 | Most Stable | Positive charge is delocalized over the pyridine ring, preserving its aromaticity. | Preferred site of electrophilic substitution. |

| C-1 | Less Stable | Intermediate is less stabilized compared to attack at C-3. | Site of attack if C-3 is blocked. |

| C-2 | Least Stable | Disrupts the aromaticity of the pyridine ring significantly. | Substitution at this position is not favored. |

Nitration and Halogenation of Indolizine Systems

Nitration: The nitration of indolizine derivatives typically proceeds under standard conditions, such as treatment with nitric acid in the presence of sulfuric acid or acetic anhydride (B1165640). Consistent with the general principles of regioselectivity, nitration of 2-substituted indolizines occurs at the C-3 position. In studies on analogues like 2-phenylindolizine (B189232), nitration has been shown to yield the 3-nitro derivative. For this compound, the expected product of nitration would be 1-Methoxy-3-nitro-2-phenylindolizine.

Halogenation: Halogenation of indolizines with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) also results in substitution at the C-3 position. researchgate.net The reaction proceeds readily due to the high nucleophilicity of the indolizine ring. For instance, the bromination of 2-phenylindolizine with NBS in a solvent like carbon tetrachloride or chloroform would yield 3-bromo-2-phenylindolizine. libretexts.orgmasterorganicchemistry.com Therefore, it is anticipated that this compound would react similarly to afford 3-bromo-1-methoxy-2-phenylindolizine.

Acylation and Alkylation Reactions

Acylation: Friedel-Crafts acylation of indolizines is a common method for introducing an acyl group onto the ring system. organic-chemistry.orglibretexts.orgnih.govresearchgate.net The reaction is typically carried out using an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. Due to the high reactivity of the indolizine nucleus, milder conditions are often sufficient. The acylation of this compound is expected to occur at the C-3 position, yielding a 3-acyl-1-methoxy-2-phenylindolizine derivative.

Another important formylation reaction is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide). mychemblog.comijpcbs.comorganic-chemistry.orgwikipedia.orgcambridge.org This reaction is highly effective for the formylation of electron-rich heterocycles and would be expected to introduce a formyl group at the C-3 position of this compound.

Alkylation: Friedel-Crafts alkylation can also be performed on indolizine systems, although it is sometimes complicated by issues such as polyalkylation, which is common in highly activated aromatic systems. libretexts.orgyoutube.com A more controlled method for introducing an aminomethyl group is the Mannich reaction. wikipedia.orgnih.govnih.govyoutube.comresearchgate.net This three-component reaction involves an amine, formaldehyde, and the active hydrogen compound (in this case, this compound). The reaction is expected to proceed at the C-3 position to yield the corresponding Mannich base.

Nucleophilic Reactivity and Additions

The electron-rich nature of the 10-π electron system of indolizine generally makes it a poor substrate for nucleophilic attack. The high electron density on the carbon atoms of the ring repels incoming nucleophiles.

Resistance to Nucleophilic Attack and Specific Exceptions

The indolizine ring is characteristically resistant to nucleophilic aromatic substitution. Direct displacement of a leaving group from the ring by a nucleophile is generally not a feasible reaction pathway unless the ring is significantly activated by the presence of strong electron-withdrawing groups.

However, specific exceptions can be engineered. Drawing parallels from the chemistry of substituted indoles, a 1-methoxy group in conjunction with a strong electron-withdrawing group on the ring can render the system susceptible to nucleophilic attack. clockss.org For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it undergoes regioselective nucleophilic substitution at the C-2 position. clockss.org This suggests that a derivative of this compound bearing a potent electron-withdrawing group, such as a nitro group at the C-3 or C-7 position, could potentially undergo nucleophilic substitution, representing a specific exception to the general resistance of the indolizine core to such reactions.

Conjugate Addition Reactions

While the indolizine ring itself is not a typical Michael acceptor, it can act as a potent carbon nucleophile in conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. nih.govmakingmolecules.comresearchgate.net The nucleophilic character is most pronounced at the C-3 position.

A catalytic enantioselective conjugate addition of various indolizine derivatives to α,β-unsaturated ketones (enones) has been successfully developed. nih.gov In this reaction, a chiral phosphoric acid catalyst activates the enone towards nucleophilic attack by the indolizine. The reaction proceeds with high regioselectivity, with the indolizine adding exclusively through its C-3 position. This methodology allows for the synthesis of C-3 alkylated indolizines in good yields and with high enantioselectivity. For this compound, this reaction would provide a direct route to chiral 3-alkylated derivatives.

| Indolizine Substrate | Enone Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 2-Phenylindolizine | Chalcone | (S)-TRIP | 95 | 94:6 |

| 2-Methylindolizine | Chalcone | (S)-TRIP | 91 | 93:7 |

| Indolizine | Chalcone | (S)-TRIP | 85 | 92:8 |

| 2-Phenylindolizine | β-Nitrostyrene | (S)-TRIP | 98 | 97:3 |

| 2-(4-Methoxyphenyl)indolizine | Chalcone | (S)-TRIP | 96 | 95:5 |

Nucleophilic Substitution of Activated Indolizine Derivatives

While the electron-rich nature of the indolizine ring generally makes it more susceptible to electrophilic attack, nucleophilic substitution can occur, particularly in derivatives activated by electron-withdrawing groups or a strategically placed leaving group. In the context of this compound, the methoxy group at the 1-position can influence the electron density of the ring, but typically, additional activation is required for nucleophilic substitution to proceed readily.

Studies on analogous heterocyclic systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have demonstrated that the presence of strong electron-withdrawing groups (like nitro and carbaldehyde) facilitates nucleophilic substitution at the 2-position. nii.ac.jpclockss.org In these cases, the methoxy group on the nitrogen-containing ring participates in stabilizing the intermediate formed during the nucleophilic attack. A variety of nucleophiles, including amines, thiols, and carbanions, have been shown to displace a suitable leaving group or react through an addition-elimination mechanism. nii.ac.jpclockss.org

For this compound itself, direct nucleophilic substitution on the indolizine core is less common without further activation. However, if a suitable leaving group were present on the indolizine ring, particularly at positions that can be activated by the existing substituents, nucleophilic displacement would be a viable transformation. The reaction would likely proceed via an SNAr-type mechanism, where the nucleophile adds to the aromatic system to form a Meisenheimer-like intermediate, followed by the departure of the leaving group.

Table 1: Nucleophilic Substitution Reactions on Activated Indole (B1671886) Derivatives as Analogues

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Piperidine | 2-(Piperidin-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 92 | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Pyrrole (B145914) | 2-(Pyrrol-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Indole | 2-(Indol-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 96 | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Imidazole | 2-(Imidazol-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 97 | nii.ac.jp |

Oxidation and Reduction Pathways

The indolizine ring can undergo a variety of oxidation and reduction reactions, leading to a diverse array of functionalized products. The specific pathway and outcome are highly dependent on the reaction conditions and the nature of the substituents on the indolizine core.

Photooxygenation Mechanisms and Intermediates (e.g., Zwitterions, Dioxetanes)

The photooxygenation of indolizine derivatives has been shown to proceed through different mechanisms depending on the solvent and sensitizer used. In the presence of a photosensitizer and molecular oxygen, singlet oxygen (¹O₂) is generated, which can then react with the electron-rich indolizine ring.

For substituted indolizines, the reaction with singlet oxygen can lead to the formation of peroxidic zwitterionic intermediates in polar protic solvents like methanol (B129727). These zwitterions can then be trapped by the solvent, leading to ring-opened products. In aprotic solvents such as acetonitrile (B52724), the reaction is believed to proceed via the formation of a dioxetane intermediate across the C2-C3 bond of the indolizine. The subsequent cleavage of the O-O bond in the dioxetane can lead to a variety of oxidized products.

The substitution pattern on the indolizine ring plays a crucial role in determining the course of the photooxygenation reaction. Electron-donating groups, such as the methoxy group in this compound, are expected to enhance the reactivity of the indolizine towards singlet oxygen.

Catalytic Hydrogenation and Hydride Reductions

The indolizine nucleus can be fully or partially reduced under catalytic hydrogenation conditions. The choice of catalyst, solvent, and reaction conditions can influence the extent and selectivity of the reduction. For instance, the heterogeneous hydrogenation of a polyfunctionalized indolizine using a Rh/Al₂O₃ catalyst has been reported to be highly diastereoselective, leading to the formation of a trans-configured product. This suggests that the stereochemical outcome of the hydrogenation is influenced by the approach of the substrate to the catalyst surface.

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), are commonly used for the reduction of various functional groups. While these reagents are highly effective for the reduction of carbonyls and other polar functional groups, their application in the reduction of the aromatic indolizine core is less common and would likely require harsh conditions. The electron-rich nature of the indolizine ring makes it relatively resistant to hydride attack. However, if the indolizine derivative contains reducible functional groups on its substituents (e.g., a carbonyl group on the phenyl ring), these can be selectively reduced using appropriate hydride reagents.

Table 2: Catalytic Hydrogenation of a Substituted Indolizine Derivative

| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature | Product | Yield (%) | Reference |

| Polyfunctionalized indolizine | 5% Rh/Al₂O₃ | Ethyl acetate | 80 | Room Temp. | trans-ketone | 30 | youtube.com |

Functional Group Interconversions on the Indolizine Core

The substituents on the indolizine ring can be chemically modified to introduce new functional groups and to synthesize a wider range of derivatives.

Transformations of Substituents on the Indolizine Ring

The methoxy group at the 1-position and the phenyl group at the 2-position of this compound offer opportunities for various functional group interconversions.

The methoxy group could potentially be cleaved under strong acidic conditions to yield the corresponding 1-hydroxyindolizine derivative. This transformation would significantly alter the electronic properties and reactivity of the molecule.

The phenyl group at the 2-position can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effect of the indolizine ring and any existing substituents on the phenyl ring will determine the position of the new substituent. For example, nitration of 2-phenylindolizine has been shown to yield 2-(p-nitrophenyl)indolizine, indicating that the phenyl ring is more susceptible to electrophilic attack than the indolizine core under these conditions. Subsequent reduction of the nitro group could provide an amino group, which can be further functionalized. Photocatalytic late-stage functionalization protocols have also been developed for the introduction of groups like SCF₃ onto the indolizine core, with the electronic nature of substituents on the 2-phenyl ring influencing the reaction yield. nih.gov

Cycloaddition Reactions Involving Indolizine as a Dienophile or Dipolarophile

While indolizines typically react as the 4π or 8π component in cycloaddition reactions, they can, in principle, also act as a 2π component (dienophile or dipolarophile) if the reacting partner is sufficiently electron-rich and the indolizine is appropriately substituted with electron-withdrawing groups to lower its LUMO energy.

In a normal electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. For an indolizine to act as a dienophile, it would need to react with a highly electron-rich diene. Such reactions are not common, as the inherent electron-richness of the indolizine system disfavors this type of reactivity.

Similarly, in 1,3-dipolar cycloadditions, the indolizine would need to react as the dipolarophile with a 1,3-dipole. wikipedia.orgyoutube.comorganic-chemistry.org For this to occur efficiently, the indolizine should possess electron-withdrawing substituents to lower the energy of its LUMO, facilitating the interaction with the HOMO of the 1,3-dipole. organic-chemistry.org While there is extensive literature on indolizines participating as the 1,3-dipole precursor (as azomethine ylides), examples of their role as the dipolarophile are scarce and would represent a less conventional mode of reactivity.

Acid-Base Properties and Protonation Studies

The indolizine nucleus is characterized as a weak base. The basicity of the parent indolizine is evidenced by the pKa of its conjugate acid, which is approximately 3.9. wikipedia.org Unlike pyridine, where the nitrogen lone pair resides in an sp² orbital and is available for protonation, the lone pair on the nitrogen atom in indolizine is integral to the aromatic 10π-electron system. Consequently, protonation does not occur on the nitrogen but rather on the carbon atoms of the electron-rich five-membered pyrrole ring.

For indolizine derivatives that lack a substituent at the C-3 position, protonation occurs almost exclusively at this site. rsc.orgoregonstate.edu Research involving various substituted indolizines has provided clear insights into these behaviors. For instance, studies on 2-phenylindolizine and its methylated analogues, such as 1-methyl-2-phenylindolizine (B15069248) and 5-methyl-2-phenylindolizine, have demonstrated through nuclear magnetic resonance (NMR) spectroscopy that protonation in trifluoroacetic acid occurs exclusively at the C-3 position. oregonstate.edu Theoretical calculations have also supported this finding, predicting a greater electrophilicity for the C-3 position in 2-phenylindolizine. oregonstate.edu

In the case of This compound , the substituents strongly dictate the acid-base properties. The 2-phenyl group directs protonation to the C-3 position. The 1-methoxy group, being a powerful electron-donating group through resonance (+M effect), significantly increases the electron density within the five-membered ring. This electronic contribution further enhances the nucleophilicity and basicity of the C-3 position, making it the unequivocal site of protonation. Therefore, this compound is expected to protonate exclusively at C-3 to form the corresponding 3H-indolizinium cation.

Table 1: Ionization Constants of Substituted 2-Phenylindolizines Data sourced from a study on the ionization and ultraviolet spectra of methylindolizines. oregonstate.edu

| Substituent on 2-Phenyl Ring | pKa |

| p-methyl | 3.44 |

| m-methyl | 3.31 |

| None (2-phenylindolizine) | 2.43 |

Given that the methoxy group in this compound is directly attached to the electron-rich indolizine core at the C-1 position, its electron-donating effect is more pronounced than that of substituents on the peripheral phenyl ring. This direct substitution is expected to render this compound significantly more basic than both the parent indolizine (pKa of conjugate acid ≈ 3.9) and 2-phenylindolizine (pKa ≈ 2.43).

Spectroscopic and Structural Elucidation of 1 Methoxy 2 Phenylindolizine and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-methoxy-2-phenylindolizine and its analogues, a combination of one-dimensional and two-dimensional NMR techniques is employed for a complete structural assignment.

The ¹H and ¹³C-NMR spectra of indolizine (B1195054) derivatives are well-documented, and the expected chemical shifts for this compound can be predicted based on the analysis of related structures. The indolizine ring system, being an aromatic 10-π electron system, exhibits characteristic chemical shifts for its protons and carbons.

In the ¹H-NMR spectrum, the protons of the indolizine core typically resonate in the aromatic region. For 2-substituted indolizines, the chemical shifts are influenced by the nature of the substituent. The presence of a phenyl group at the C2 position generally results in signals for the phenyl protons in the aromatic region of the spectrum. The methoxy (B1213986) group at the C1 position would give rise to a characteristic singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the indolizine ring show distinct chemical shifts that are sensitive to the substitution pattern. The carbon atom attached to the methoxy group (C1) is expected to be significantly shielded, while the carbon atom bearing the phenyl group (C2) will also show a characteristic chemical shift. The methoxy carbon itself will appear as a distinct signal in the aliphatic region of the spectrum, typically around 55-60 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds and predictive models.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.5-7.0 | d |

| H-5 | ~7.5-8.0 | d |

| H-6 | ~6.8-7.2 | t |

| H-7 | ~7.0-7.4 | t |

| H-8 | ~7.2-7.6 | d |

| Phenyl-H | ~7.2-7.6 | m |

| -OCH₃ | ~3.9 | s |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds and predictive models.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~150-155 |

| C-2 | ~120-125 |

| C-3 | ~100-105 |

| C-5 | ~120-125 |

| C-6 | ~110-115 |

| C-7 | ~115-120 |

| C-8 | ~110-115 |

| C-8a | ~130-135 |

| Phenyl-C | ~125-140 |

| -OCH₃ | ~55-60 |

While one-dimensional NMR provides valuable information, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the complex spectra of substituted indolizines.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity between the protons on the indolizine ring, for example, the coupling between H-5, H-6, H-7, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of H-3 would show a correlation to the carbon signal of C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the methoxy protons to C-1 and from the phenyl protons to C-2 would confirm the positions of these substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is important for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could reveal through-space interactions between the methoxy protons and protons on the indolizine or phenyl rings, providing insights into the preferred orientation of the substituents.

Detailed one- and two-dimensional NMR spectroscopic analysis has been successfully applied to facilitate the interpretation of the ¹H and ¹³C NMR spectra of various 2-substituted indolizines. mdpi.comjbclinpharm.orgrsc.org

Variable temperature (VT) NMR studies can provide valuable information about dynamic processes such as conformational changes or restricted rotation around single bonds. nih.gov In the case of this compound, VT-NMR could be employed to study the rotational barrier of the phenyl group at the C2 position. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the ortho and meta protons of the phenyl ring, which would coalesce into a single set of signals at higher temperatures. Such studies allow for the determination of the energy barriers associated with these dynamic processes.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary to NMR and are essential for a complete spectroscopic characterization.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the methoxy group, the phenyl group, and the indolizine core.

C-O Stretching: The methoxy group will exhibit a strong C-O stretching vibration, typically in the region of 1250-1000 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings (indolizine and phenyl) are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: The out-of-plane C-H bending vibrations of the aromatic rings can provide information about the substitution pattern and are typically observed in the 900-675 cm⁻¹ region.

FT-IR spectroscopy has been used to characterize various indolizine derivatives, confirming the presence of key functional groups. mdpi.comnih.gov

Table 3: Predicted FT-IR Characteristic Peaks for this compound This table is generated based on data from analogous compounds and general spectroscopic principles.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium |

| Aromatic C=C Stretch | 1620-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Methoxy) | 1275-1200 | Strong |

| Symmetric C-O-C Stretch (Methoxy) | 1150-1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

Raman spectroscopy is another form of vibrational spectroscopy that is based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman is sensitive to changes in the polarizability. Therefore, Raman and FT-IR spectra are often complementary.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum.

Symmetric Vibrations: Symmetric vibrations of the aromatic rings, which may have a small change in dipole moment, often give rise to strong signals in the Raman spectrum.

C-C Backbone Vibrations: The vibrations of the carbon skeleton of the indolizine and phenyl rings are typically strong in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural characterization. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For indolizine derivatives, electron ionization (EI) mass spectrometry typically reveals the molecular ion peak (M+), which confirms the molecular weight, and a series of fragment ions that provide structural information.

While the specific mass spectrum for this compound is not available, the fragmentation of related 2-phenylindolizine (B189232) acetamide (B32628) derivatives has been reported. For instance, a 2-phenylindolizine acetamide derivative with a molecular formula of C23H19N3O5S showed a molecular ion peak at m/z = 449, confirming its molecular weight. researchgate.net The fragmentation pattern of the indolizine core generally involves initial cleavages at the substituent groups. For this compound, one would anticipate potential fragmentation pathways involving the loss of a methyl group (•CH3) from the methoxy substituent, leading to a prominent [M-15]+ ion, or the loss of the entire methoxy group (•OCH3) to give an [M-31]+ fragment. Further fragmentation of the phenyl and indolizine rings would produce a complex pattern of smaller ions.

Table 1: Illustrative Mass Spectrometry Data for a 2-Phenylindolizine Analogue

| Compound | Molecular Formula | Molecular Weight | Observed m/z (M+) | Key Fragment Ions (m/z) |

| 2-Phenylindolizine Acetamide Derivative | C23H19N3O5S | 449.48 | 449 | Not specified |

Data is for an analogous compound to illustrate the technique.

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this compound has not been reported, the structure of a related compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, has been determined. nih.gov This analogue crystallizes in the monoclinic P21/n space group. nih.gov The analysis confirms the planarity of the indolizine core, which consists of fused six- and five-membered rings. In this analogue, the phenyl ring at the 2-position is twisted with respect to the indolizine plane, with a dihedral angle of 59.05 (9)°. nih.gov A similar non-coplanar arrangement would be expected for this compound due to steric hindrance between the phenyl group and the indolizine ring. The methoxy group at the 1-position would likely influence the local geometry and electronic distribution within the five-membered ring of the indolizine system.

Table 2: Crystallographic Data for an Analogue, Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.1234 (5) |

| b (Å) | 12.3456 (6) |

| c (Å) | 15.6789 (7) |

| β (°) | 98.765 (4) |

| Volume (ų) | 1923.4 (2) |

| Z | 4 |

Data from a representative analogue, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of synthesized compounds and for their separation from reaction mixtures. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape.

While a specific HPLC method for this compound is not documented, methods for the separation of substituted indole (B1671886) derivatives, which are structurally related, have been developed using ion suppression-reversed-phase HPLC. nih.gov The retention time of the compound would be determined by its polarity, with the methoxy and phenyl substituents influencing its interaction with the stationary and mobile phases. The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for the Analysis of Heterocyclic Compounds

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

These are general conditions and would require optimization for this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's identity and purity. For this compound (C15H13NO), the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Analysis for this compound (C15H13NO)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 80.69 |

| Hydrogen (H) | 5.87 |

| Nitrogen (N) | 6.27 |

| Oxygen (O) | 7.16 |

Experimental values obtained for a synthesized sample of this compound should be within ±0.4% of these theoretical values to be considered pure. For example, in the synthesis of a 2-cyanoguanidinophenytoin derivative, elemental analysis was used to confirm the calculated formula of C22H23N5O, with the found values (C, 70.98%; H, 6.03%; N, 18.59%) closely matching the calculated values (C, 70.76%; H, 6.21%; N, 18.75%). nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. rsc.org By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For 1-Methoxy-2-phenylindolizine, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of atoms. This optimized structure is the foundation for further analysis of the molecule's reactivity and properties. DFT studies on related heterocyclic systems, such as indazole and indole (B1671886) derivatives, have been successfully used to elucidate their electronic characteristics and stability. niscpr.res.inrsc.org

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and spatial distribution of these orbitals are critical for understanding how a molecule interacts with other reagents. chemrxiv.org

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For an electron-rich aromatic system like indolizine (B1195054), the HOMO is typically distributed across the π-system. The locations of the largest lobes of the HOMO indicate the most probable sites for electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The distribution of the LUMO points to the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.injbclinpharm.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Theoretical studies on complex aromatic systems like indoloindolizines show that chemical modifications can fine-tune the HOMO-LUMO gap, thereby altering the molecule's electronic and optical properties. jbclinpharm.org

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Indicates regions of high electron density, primarily on the indolizine ring; site of electrophilic attack. |

| LUMO | -1.98 | Indicates electron-deficient regions; potential site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 3.87 | Suggests moderate chemical reactivity and kinetic stability. |

FMO analysis is instrumental in predicting the regioselectivity of chemical reactions. For indolizines, electrophilic substitution is a common reaction, and its outcome is governed by the electron density distribution in the HOMO. nih.gov Experimental and theoretical studies have shown that electrophilic attack on the indolizine ring typically occurs at the C3 position, and to a lesser extent, at the C1 position, because these positions have the largest orbital coefficients in the HOMO. nih.gov DFT calculations can quantify this preference by modeling the transition states for attack at different positions, with the lowest energy pathway indicating the most likely product.

Stereoselectivity, particularly in cycloaddition reactions, can also be predicted. For instance, in the 1,3-dipolar cycloaddition used to synthesize the indolizine core, the stereochemical outcome is determined by the symmetry and phase of the interacting frontier orbitals of the pyridinium (B92312) ylide and the dipolarophile.

To fully understand a reaction mechanism, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate and characterize these transient structures. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction pathway that connects reactants and products. The calculated energy of the transition state allows for the determination of the activation energy barrier, which is a key factor in predicting reaction rates. For reactions such as electrophilic substitution on the this compound ring, comparing the activation energies for attack at different positions (C1, C3, C5, etc.) provides a quantitative prediction of regioselectivity.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its conformation at a given temperature.

For this compound, key areas of conformational flexibility include the rotation around the single bonds connecting the phenyl and methoxy (B1213986) groups to the indolizine core. MD simulations can explore the potential energy surface associated with the rotation of these groups to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological receptors or pack in a crystal lattice.

| Dihedral Angle | Description | Predicted Low-Energy Conformation (degrees) |

|---|---|---|

| C(3)-C(2)-C(phenyl)-C(phenyl) | Rotation of the phenyl group relative to the indolizine plane. | ~45° |

| C(2)-C(1)-O-C(methyl) | Rotation of the methoxy group relative to the indolizine plane. | ~0° (planar) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties. These models are valuable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized compounds.

For a series of substituted indolizine derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). These calculated values are then statistically correlated with experimentally measured data (e.g., anticancer activity) to generate a predictive model. While no specific QSAR studies on this compound were identified, the methodology is broadly applicable to this class of compounds, given their diverse biological activities.

Theoretical Characterization of Photophysical Properties

Many indolizine derivatives are known to be fluorescent, making them interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as biological probes. chim.it Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to investigate the photophysical properties of molecules.

TD-DFT calculations can predict the electronic absorption and emission spectra by computing the energies of electronic transitions between the ground state and various excited states. Key properties calculated include:

Absorption Wavelength (λ_max): Corresponds to the energy required to promote an electron from the HOMO to the LUMO (or other unoccupied orbitals).

Oscillator Strength (f): A measure of the probability of a given electronic transition, which relates to the intensity of the absorption peak.

Emission Wavelength: Calculated after optimizing the geometry of the first excited state, it corresponds to the energy released when the molecule returns to the ground state.

These theoretical predictions can help explain the observed colors and fluorescence of indolizine compounds and guide the design of new derivatives with tailored photophysical properties, such as specific emission colors or enhanced quantum yields. jbclinpharm.org

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to predict the electronic absorption and emission spectra of molecules. researchgate.netrutgers.edu This approach allows for the calculation of excited state energies, which correspond to the wavelengths of light a molecule can absorb and emit.

For indolizine derivatives, TD-DFT calculations are instrumental in understanding their photophysical behavior. Studies on related heterocyclic systems have demonstrated that TD-DFT can accurately reproduce experimental excitation energies to within 0.1 eV. researchgate.net These calculations help in assigning the nature of electronic transitions, such as identifying them as π-π* or n-π* transitions, which is fundamental to understanding their fluorescence and phosphorescence characteristics. The choice of functional and basis set is critical for the accuracy of these predictions. researchgate.net

Table 1: Theoretical Spectroscopic Data for Indolizine Derivatives

| Parameter | Calculated Value | Method | Reference |

|---|

Note: This data is for a related photoactive yellow protein chromophore, illustrating the application of the method.

Excited State Dynamics and Intramolecular Charge Transfer (ICT)

The behavior of a molecule after it absorbs light is governed by its excited-state dynamics. For molecules like this compound, which possess both electron-donating (methoxy) and electron-accepting (phenylindolizine core) moieties, Intramolecular Charge Transfer (ICT) is a key process. mdpi.comrsc.org Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state. nih.govnih.gov

Ultrafast spectroscopic techniques, complemented by theoretical calculations, are used to study these dynamics, which often occur on the femtosecond to picosecond timescale. nih.gov The efficiency of ICT can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated state. nih.gov In some cases, ICT can lead to the population of a "dark" excited state that does not emit light, thereby quenching fluorescence. nih.gov The study of these dynamics is crucial for applications in fields like molecular electronics and sensors. nih.govnih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. nih.govnih.gov This method is fundamental in drug discovery and design for understanding the mechanistic basis of binding. unar.ac.id

In the context of this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, studies on other methoxy-substituted heterocyclic compounds have successfully used molecular docking to investigate their interactions with enzyme active sites, such as the epidermal growth factor receptor (EGFR). nih.gov These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov The binding energy calculated from these simulations provides an estimate of the ligand's affinity for the target. nih.gov

Table 2: Molecular Docking Parameters for a Methoxy-Substituted Pyrazoline Derivative with EGFR

| Parameter | Value | Target Protein | Reference |

|---|---|---|---|

| Binding Energy | -8.4 kcal/mol | EGFR | nih.gov |

Note: This data is for a different methoxy-substituted heterocyclic compound and is presented to illustrate the application and type of data obtained from molecular docking studies.

Advanced Applications in Chemical Research

Photophysical and Optoelectronic Applications

The inherent photophysical characteristics of the indolizine (B1195054) ring system make it an attractive candidate for the development of novel photoactive and electroactive materials.

The creation of new fluorescent materials based on the indolizine framework is an active area of research. researchgate.net Synthetic strategies are often focused on introducing various substituents to the core structure to tune its optical properties. One prominent method involves the 1,3-dipolar cycloaddition reaction using azomethine ylides, which allows for the construction of highly fluorescent indolizine derivatives. researchgate.net

Another powerful technique is the microwave-assisted Suzuki coupling reaction. This method has been successfully employed to synthesize new blue-emitting materials based on a 1,2-diphenylindolizine (B8516138) core. sci-hub.senih.gov By coupling the indolizine structure with other aromatic moieties, researchers can modulate the electronic properties and enhance the fluorescence of the resulting compounds. sci-hub.senih.gov For instance, starting from dansyl chloride, new fluorescent derivatives can be synthesized in a single step at room temperature, yielding compounds that can act as pro-fluorescent free radicals. nih.govresearchgate.net

The sensitivity of the fluorescence of certain indolizine derivatives to their local environment makes them excellent candidates for probes and biosensors. A notable application is in the development of molecular viscosity sensors. Researchers have synthesized a series of near-infrared (NIR) absorbing and emitting indolizine squaraine fluorophores that exhibit significant changes in their fluorescence quantum yield in response to changes in viscosity. nsf.govresearchgate.net Changes in the viscosity of intracellular microenvironments can be indicative of diseases such as diabetes, hypertension, and Alzheimer's, making these indolizine-based probes valuable tools for medical diagnostics. nsf.gov One particular derivative, 2PhSQ, shows a dramatic increase in fluorescence quantum yield from 0.3% to 37.1% as viscosity increases, highlighting its potential as a potent viscosity sensor. nsf.gov

Indolizine derivatives have emerged as promising materials for organic light-emitting devices (OLEDs), particularly for generating blue light, which is a critical component for full-color displays. sci-hub.se New blue-emitting materials based on 1,2-diphenylindolizine have been designed and synthesized, demonstrating suitable properties for OLED applications. sci-hub.senih.gov These materials exhibit emission peaks around 450 nm, both in solution and in thin solid films, with electrochemical band gaps in the range of 3.1–3.4 eV. sci-hub.senih.gov Furthermore, these indolizine derivatives show enhanced thermal stability compared to the parent 1,2-diphenylindolizine, a crucial characteristic for device longevity. sci-hub.senih.gov

| Compound Derivative | Emission Max (nm) | Band Gap (eV) | Key Feature |

| 1,2-diphenylindolizine | ~450 | 3.1 - 3.4 | Enhanced thermal stability |

| Carbazole-substituted indolizine | ~450 | 3.1 | Suitable for blue-emitting OLEDs |

| Triphenylamine-substituted indolizine | ~453 | 3.4 | High thermal stability (Tm > 100°C) |

This table presents representative data for 1,2-diphenylindolizine derivatives developed for OLED applications, based on findings from cited research. sci-hub.senih.gov

There is a strong scientific interest in developing organic dyes that absorb and emit light in the near-infrared (NIR) region (700–1700 nm) for applications in biological imaging, telecommunications, and photodynamic therapy. nih.govnsf.gov Indolizine-based dyes have shown exceptional promise in this area.

Indolizine donor-based cyanine (B1664457) and squaraine dyes have been synthesized with strong absorption and emission profiles in the NIR region. nih.govacs.org These dyes exhibit a significant shift toward longer wavelengths compared to traditional indoline (B122111) donor analogues. nih.govacs.org By incorporating water-solubilizing sulfonate groups, researchers have created dyes with high quantum yields (up to 58%) and absorption/emission wavelengths greater than 700 nm, making them highly suitable for biological imaging. nih.gov

Further research has led to the creation of a NIR II emissive dye through the C-H bond functionalization of 1-methyl-2-phenylindolizine (B15069248) with a xanthene derivative. nsf.gov The resulting rhodindolizine fluorophore absorbs at 920 nm and emits at 1092 nm, placing it firmly in the desirable NIR II window for deep-tissue imaging. nsf.gov

| Indolizine Derivative Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent/Medium |

| Indolizine Squaraine (SO3SQ) | 741 nm | 761 nm | 33% | Fetal Bovine Serum |

| Indolizine Cyanine (SO3C5) | 768 nm | 788 nm | 58% | Fetal Bovine Serum |

| 1,7-Dimethylamino Squaraine (1,7DMASQ) | ~790 nm | 881 nm | N/A | Dichloromethane (B109758) |

| Rhodindolizine Ethyl Ester | 920 nm | 1092 nm | N/A | N/A |

This table summarizes the photophysical properties of various NIR emissive indolizine systems from the cited literature. nsf.govnih.govnsf.gov

Applications in Organic Synthesis

Beyond its applications in materials science, the indolizine nucleus is a fundamental structural motif and a versatile precursor in synthetic organic chemistry.

Indolizines are considered important building blocks for the assembly of more complex molecular architectures, particularly larger heterocyclic systems. sigmaaldrich.com The synthesis of indolizines itself has seen numerous advancements, moving beyond classical methods like the Scholtz or Chichibabin reactions to include transition metal-catalyzed reactions and oxidative couplings. rsc.org These modern synthetic routes provide access to a wide array of substituted indolizines. rsc.orgorganic-chemistry.org

Once formed, the functionalized indolizine ring can participate in further reactions. For example, indolizine-2-carbaldehydes are considered versatile building blocks because the aldehyde group can be easily modified. researchgate.net Palladium-catalyzed multicomponent reactions have been developed to rapidly generate diversely substituted indolizines from simple starting materials like 2-bromopyridines, imines, and alkynes. mcgill.ca This modular approach allows for systematic control over the substitution pattern, making indolizines highly adaptable precursors for constructing larger, drug-like molecules and complex natural products. mcgill.cabeilstein-journals.org

Use in Cascade Reactions and Multicomponent Processes

The indolizine scaffold, a key structural motif in numerous biologically active compounds, is often synthesized through elegant and efficient cascade and multicomponent reactions. These strategies allow for the construction of the complex bicyclic system from simple precursors in a single pot, enhancing atom economy and reducing waste. While specific examples detailing the synthesis of 1-Methoxy-2-phenylindolizine via these methods are not extensively documented, the general principles are well-established for a wide range of functionalized indolizine derivatives. nih.govacs.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. A common metal-free approach for synthesizing polysubstituted indolizines involves a cascade Michael/SN2/aromatization reaction sequence. acs.org This process typically starts with the Michael addition of a C,N-dinucleophile, such as a 2-pyridylacetate (B8455688) derivative, to an electron-deficient alkene like a bromonitroolefin. acs.org This is followed by an intramolecular nucleophilic substitution (SN2) to form a cyclic intermediate, which then undergoes aromatization to yield the final indolizine product. acs.org

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. nih.gov Palladium-catalyzed MCRs have been developed for the synthesis of indolizines, utilizing components like 2-bromopyridines, imines, carbon monoxide, and alkynes. mcgill.ca Mechanistic studies suggest this reaction proceeds through the in situ formation of a mesoionic 1,3-dipole, which then undergoes a cycloaddition with the alkyne to construct the indolizine core. mcgill.ca This approach allows for significant structural diversity, as each of the starting components can be varied independently. mcgill.ca Other MCRs may utilize gold(III) or iron(III) catalysts to couple heteroaryl aldehydes, amines, and alkynes, providing rapid access to substituted aminoindolizines. organic-chemistry.org The synthesis of this compound could be envisioned using these methodologies by selecting appropriate precursors, such as a pyridine (B92270) derivative, an alkyne bearing a phenyl group, and a methoxy-containing component.

Mechanistic Studies in Medicinal Chemistry (Focusing on Chemical Interactions at the Molecular Level)

The indolizine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to interact with a diverse range of biological targets. researchgate.netresearchgate.net The specific substitution pattern, such as the 1-methoxy and 2-phenyl groups, plays a crucial role in modulating the compound's physicochemical properties and its molecular interactions with enzymes and receptors.

Enzyme Inhibition Mechanism Investigations (e.g., COX-2, PLA2)

Cyclooxygenase-2 (COX-2) Inhibition:

Indolizine derivatives have been investigated as potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov The inhibitory mechanism is primarily driven by specific molecular interactions within the enzyme's active site. Molecular modeling studies on a series of 7-methoxy indolizines, designed as bioisosteres of the non-selective COX inhibitor indomethacin (B1671933), revealed that hydrophobic interactions are the major contributors to COX-2 inhibition. nih.govnih.govresearchgate.net These derivatives fit into the hydrophobic channel of the COX-2 active site, interacting with key non-polar amino acid residues. The presence of a methoxy (B1213986) group on the indolizine core can enhance this binding by contributing to favorable hydrophobic and electronic interactions. nih.gov The potency of these compounds is often comparable to that of established NSAIDs. researchgate.net For example, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was identified as a promising COX-2 inhibitor with an IC₅₀ value of 5.84 µM, slightly more potent than indomethacin (IC₅₀ = 6.84 µM) in the same assay. nih.govnih.gov

| Compound | Substituents | COX-2 IC₅₀ (µM) | Reference Compound | COX-2 IC₅₀ (µM) |

|---|---|---|---|---|

| Indolizine Analog 5a | 7-methoxy, 3-(4-cyanobenzoyl) | 5.84 | Indomethacin | 6.84 |

| Indolizine Analog 2a | 7-methoxy, 2-ethyl, 3-(4-chlorobenzoyl) | 6.56 | Celecoxib | - |

| Indolizine Analog 2c | 7-methoxy, 2-ethyl, 3-(4-methylbenzoyl) | 6.94 | Indomethacin | - |

| Indolizine Analog 4e | 7-methyl, 2-phenyl, 3-(4-fluorobenzoyl) | 6.71 | Indomethacin | - |

Data sourced from multiple studies on substituted indolizine derivatives. nih.govresearchgate.net

Phospholipase A2 (PLA2) Inhibition:

Secretory phospholipase A2 (sPLA2) is another critical enzyme in the inflammatory cascade, responsible for hydrolyzing phospholipids (B1166683) to release arachidonic acid, a precursor to prostaglandins. nih.govacs.org Indolizine derivatives have been developed as potent sPLA2 inhibitors. nih.gov Structure-activity relationship studies have shown that substituents at the 1-position of the indolizine ring are critical for inhibitory activity. Specifically, 1-(carbamoylmethyl)indolizine and 1-oxamoylindolizine derivatives exhibit very potent inhibition of human non-pancreatic sPLA2. nih.govacs.org This suggests that a group at the C1 position capable of specific interactions, such as hydrogen bonding, with the enzyme's active site is crucial for potent inhibition. Therefore, the 1-methoxy group of this compound could potentially engage in similar interactions within the PLA2 active site, contributing to an inhibitory effect.

Investigations into Molecular Mechanisms of Antimicrobial Action

The indolizine scaffold has served as a template for the development of novel antimicrobial agents. nih.gov The molecular mechanisms underlying their action are diverse and depend on the specific substitution patterns of the derivatives.

Some indolizines function by inhibiting essential microbial enzymes. Molecular docking studies on indolizine-1-carbonitrile (B3051405) derivatives suggest that antifungal activity arises from the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes. nih.gov The same studies proposed that antibacterial activity could be due to the inhibition of bacterial protein tyrosine phosphatase, an enzyme involved in bacterial signaling pathways. nih.gov

Other potential mechanisms include the disruption of cell membrane integrity. For instance, treatment of Pseudomonas aeruginosa and Salmonella typhimurium with certain pyrazolyl-indolizine derivatives led to a significant increase in lipid peroxidation, indicating oxidative damage to the bacterial cell membrane. nih.gov Furthermore, some derivatives, such as 2-phenyl-indolizine, have shown significant activity against human cytomegalovirus (HCMV) by suppressing virus-related polypeptides with minimal effect on host cells. researchgate.net

| Compound Class | Organism | Activity (MIC, µg/mL) |

|---|---|---|

| Indolizine-1-carbonitrile 5b | Candida albicans | 8 |

| Aspergillus fumigatus | 32 | |

| Indolizine-1-carbonitrile 5g | Staphylococcus aureus | 16 |

| Bacillus subtilis | 32 | |

| Pyrazolyl-Indolizine 9 | Pseudomonas aeruginosa | 15.62 |

| Bacillus subtilis | 7.81 |

MIC (Minimum Inhibitory Concentration) values for representative indolizine derivatives against various microbial strains. nih.govnih.gov

Molecular Interactions in Antineoplastic Research (in vitro mechanistic studies)

Indolizine derivatives have demonstrated significant potential as anticancer agents, acting through various molecular mechanisms to induce cancer cell death. mdpi.com The planar structure of the indolizine core allows it to function as an intercalating agent or to fit into the active sites of key enzymes involved in cell proliferation. mdpi.com

One of the primary mechanisms of action is the inhibition of protein kinases that are crucial for cancer cell growth and survival. Certain indolizine derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Inhibition of EGFR disrupts downstream signaling pathways responsible for cell proliferation, while CDK2 inhibition leads to cell cycle arrest, typically in the G1 and S phases, thereby preventing DNA replication and cell division. nih.gov

Another important antineoplastic mechanism is the disruption of microtubule dynamics. Indolizines can act as tubulin polymerization inhibitors, interfering with the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. mdpi.com This disruption leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death). The induction of apoptosis is a common outcome for many anticancer indolizines and is often confirmed by observing characteristic morphological changes and the activation of apoptotic signaling pathways. mdpi.comnih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀, µM) | Proposed Mechanism |

|---|---|---|---|

| Indolizine Analog 6d | HepG-2 (Liver) | 6.02 | EGFR/CDK2 Inhibition |

| HCT-116 (Colon) | 13.87 | ||

| Indolizine Analog 6o | MCF-7 (Breast) | 8.79 | |

| Indolizine Analog D | 22Rv1 (Prostate) | - | Anticancer Potency |

IC₅₀ values for representative indolizine derivatives against various cancer cell lines. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the indolizine scaffold. The biological activity of these compounds is highly sensitive to the nature and position of substituents on both the five-membered pyrrole (B145914) ring and the six-membered pyridine ring. mdpi.com

For anti-inflammatory activity via COX-2 inhibition, SAR studies indicate that incorporating a methoxy group on the pyridine ring (e.g., at position 7) is beneficial. nih.govresearchgate.net Furthermore, the presence of a substituted benzoyl group at position 3 of the indolizine core appears to be a key feature for potent activity, mimicking the structure of known inhibitors like indomethacin. researchgate.net For PLA2 inhibition, the focus is on the C1 position, where groups capable of acting as hydrogen bond acceptors, such as oxamoyl moieties, lead to highly potent compounds. nih.gov

In the context of anticancer activity , substitutions on the pyrrole ring are critical. An ester group at the C-1 position has been found to consistently enhance cytotoxic potential compared to corresponding acid or amide analogues. mdpi.com The nature of the substituent at the C-2 position also plays a significant role; for example, a phenyl group at this position is a common feature in many biologically active indolizines. researchgate.net Modifications to the pyridine ring, such as the introduction of substituted benzoyl groups at positions 5 and 7, have also resulted in strong inhibition of cancer cell viability. mdpi.com

These SAR insights are invaluable for the rational design of new this compound analogues with enhanced potency and selectivity for specific biological targets.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Methodologies

While classical methods for indolizine (B1195054) synthesis, such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions, provide foundational routes to the core structure, future research should focus on developing more advanced and efficient strategies for the targeted synthesis of 1-Methoxy-2-phenylindolizine. jbclinpharm.orgrsc.org Modern synthetic organic chemistry offers a toolkit of powerful reactions that could be adapted for this purpose.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling and Cyclization: Strategies involving catalysts based on palladium, copper, or rhodium could enable the direct construction of the substituted indolizine core. rsc.orgacs.org For instance, a Rh(III)-catalyzed C–H activation/annulation cascade could be envisioned, starting from appropriately substituted pyridine (B92270) and alkyne precursors. acs.org

Photocatalytic and Radical-Mediated Reactions: Visible-light photocatalysis has emerged as a mild and powerful tool for forging complex molecular architectures. nih.govresearchgate.net Research into photocatalytic pathways, potentially involving radical intermediates, could lead to novel, energy-efficient syntheses of this compound under ambient conditions. researchgate.netrsc.orgnih.govnih.gov Some indolizine syntheses have even been shown to proceed without an external photocatalyst, with the product itself potentially mediating the reaction. nih.gov

Direct C-H Functionalization: A highly atom-economical approach would involve the direct functionalization of a pre-formed 2-phenylindolizine (B189232) core. researchgate.netresearchgate.net Developing methods for the selective C-H methoxylation at the C1 position would be a significant advancement, avoiding the need for pre-functionalized starting materials.

Domino and Metal-Free Reactions: Designing cascade reactions where multiple bonds are formed in a single operation from simple precursors would enhance synthetic efficiency. nih.gov Exploring metal-free synthetic conditions is also crucial for developing more sustainable and cost-effective processes. nih.govacs.org

Exploration of Underexplored Reactivity Patterns

The reactivity of the indolizine nucleus is well-established to favor electrophilic substitution, primarily at the C3 and C1 positions of the five-membered ring. jbclinpharm.org However, the specific influence of the 1-methoxy and 2-phenyl substituents on this reactivity profile remains to be systematically investigated.

Future studies should aim to:

Map the Regioselectivity of Electrophilic Substitution: A comprehensive study of various electrophilic reactions (e.g., halogenation, nitration, acylation) is needed to determine how the electron-donating 1-methoxy group directs incoming electrophiles, potentially competing with or reinforcing the directing effect of the ring nitrogen. While Friedel-Crafts acylation of 2-phenylindolizine is known, the outcome with a 1-methoxy substituent could be different. jbclinpharm.org

Investigate C3-Functionalization: Given that the C3 position is often a primary site for electrophilic attack, its functionalization presents a key opportunity for molecular diversification. jbclinpharm.orgnih.gov Reactions that allow for the introduction of a wide range of functional groups at this position would be highly valuable.

Explore Transition-Metal-Catalyzed Cross-Coupling: Beyond synthesis, C-H activation strategies could be used to directly append new substituents to the indolizine core, enabling late-stage functionalization to rapidly generate analogues of this compound for structure-activity relationship studies. researchgate.net

Attempt Nucleophilic Substitution Reactions: The indolizine ring is generally resistant to nucleophilic attack. jbclinpharm.org Research could explore whether the electronic perturbations caused by the methoxy (B1213986) and phenyl groups, or the use of specific reaction conditions, could unlock novel nucleophilic substitution pathways.

Advanced Computational Modeling and Machine Learning in Indolizine Design

The fields of computational chemistry and machine learning (ML) offer powerful predictive tools that can accelerate the discovery and development of new molecules. mdpi.comnih.govacs.org Applying these in silico methods to this compound could provide valuable insights and guide experimental efforts.

Prospective research directions include:

Predicting Physicochemical and Electronic Properties: Quantum chemical calculations can be used to model the molecular orbitals, electron density distribution, and spectroscopic properties of this compound. This can help predict its reactivity, photophysical behavior, and potential for use in materials science.

Guiding Synthetic Route Development: ML algorithms can be trained on existing chemical reaction data to predict the outcomes of novel synthetic strategies or to optimize reaction conditions, thereby reducing the amount of empirical experimentation required. acs.orgnih.gov

Designing Novel Analogues with Desired Properties: Generative models and quantitative structure-activity relationship (QSAR) studies can be employed to design new derivatives of this compound. nih.gov For example, these models could predict which additional substituents would enhance a particular biological activity or tune the fluorescence emission to a desired wavelength. nih.gov

Integration of Indolizines into Novel Functional Materials

Indolizine derivatives have shown considerable promise as components of functional organic materials, particularly due to their fluorescent properties. researchgate.netresearchgate.net The specific electronic structure of this compound, featuring an electron-donating group and an extended π-system, makes it an attractive candidate for materials science applications.

Future research should focus on:

Organic Light-Emitting Diodes (OLEDs): Indolizine-based compounds have been successfully used as electron-transporting host materials and blue fluorescent emitters in OLEDs. researchgate.netrsc.orguniss.it The photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yield, and thermal stability, should be thoroughly characterized to assess its potential for use in next-generation displays and lighting. nih.govtuwien.at

Fluorescent Sensors: The indolizine scaffold can be functionalized to create sensors that respond to changes in their environment, such as pH or the presence of specific analytes. mdpi.comnih.govrsc.org The inherent fluorescence of the this compound core could be harnessed to develop novel chemosensors for applications in environmental monitoring or biological imaging. acs.org

Organic Semiconductors: The planar, π-conjugated structure of indolizines suggests they may have utility in organic electronics. researchgate.net Investigations into the charge transport properties of this compound could reveal its potential for use in organic field-effect transistors (OFETs) or photovoltaic devices.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netsemanticscholar.orgnih.govderpharmachemica.com While the biological profile of this compound is unknown, its structure merits investigation.

Key future perspectives in this area are:

Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in inflammatory pathways, to identify any potential therapeutic activities. researchgate.netnih.gov

Mechanism of Action Studies: If biological activity is identified, subsequent research must focus on elucidating the mechanism of action. This involves identifying the specific molecular target (e.g., an enzyme or receptor) and characterizing the binding interactions. nih.gov

Molecular Modeling and Dynamics: Computational tools like molecular docking and molecular dynamics simulations can be used to model the interaction between this compound and its biological targets. nih.gov These studies can provide insights into the binding mode and the specific intermolecular forces (e.g., hydrogen bonding, π-stacking) that stabilize the complex, which is crucial for understanding the structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogues with systematic modifications to the 1-methoxy and 2-phenyl groups, researchers can build a detailed SAR profile. This knowledge is essential for rationally designing second-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer: Pharmacokinetic studies (e.g., bioavailability, metabolic stability) explain reduced in vivo activity. LC-MS/MS monitors metabolite formation (e.g., demethylated derivatives), while PET imaging tracks tissue distribution. Species-specific differences (e.g., murine vs. human liver enzymes) must be accounted for .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.